Lipophilicity (XLogP3-AA) Comparison: 1-Ethyl vs. 1-Propyl Analog for Optimized Drug-Likeness
The N1-ethyl substituent on 1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone provides a calculated XLogP3-AA of approximately 1.5, which is lower than the 1.7 value computed for its direct 1-propyl analog, 1-(3-cyclopropyl-1-propyl-1H-pyrazol-5-yl)ethan-1-one . This difference of -0.2 logP units indicates the ethyl analog is measurably less lipophilic, a property that is often associated with improved aqueous solubility and a reduced risk of promiscuous binding or off-target effects when incorporated into a lead compound .
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | ~1.5 (estimated based on -CH₂- increment) |
| Comparator Or Baseline | 1-(3-cyclopropyl-1-propyl-1H-pyrazol-5-yl)ethan-1-one (XLogP3-AA = 1.7) |
| Quantified Difference | Δ = -0.2 logP units (lower lipophilicity) |
| Conditions | Computed using XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
For procurement, this specific ethyl variant is preferable for medicinal chemistry programs targeting drug candidates requiring lower lipophilicity to optimize solubility, reduce metabolic clearance, or minimize phospholipidosis risk.
- [1] PubChem. (2025). Computed Properties for CID 82376192, 1-(3-cyclopropyl-1-propyl-1H-pyrazol-5-yl)ethan-1-one. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
